2-Ethyl-3-phenyloxirane
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Overview
Description
2-Ethyl-3-phenyloxirane is an organic compound belonging to the class of epoxides, characterized by a three-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of styrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of ethylene by air. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of β-hydroxy compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and carboxylic acids are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and β-hydroxy compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethyl-3-phenyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-phenyloxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This leads to the ring-opening and formation of various products, depending on the nucleophile and reaction conditions. The compound’s reactivity is primarily due to the ring strain in the three-membered epoxide ring, which makes it highly susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-Methyloxirane: Similar in structure but with a methyl group instead of a phenyl group.
Oxirane, ethyl-: Similar structure with an ethyl group attached to the epoxide ring.
Uniqueness: 2-Ethyl-3-phenyloxirane is unique due to the presence of both phenyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other epoxides. This makes it a valuable compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C10H12O |
---|---|
Molecular Weight |
148.2 g/mol |
IUPAC Name |
2-ethyl-3-phenyloxirane |
InChI |
InChI=1S/C10H12O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |
InChI Key |
BAFMBHJRYJBYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(O1)C2=CC=CC=C2 |
Synonyms |
1-phenyl-1,2-epoxybutane beta-ethylstyrene 7,8-oxide beta-ethylstyrene oxide beta-ethylstyrene oxide, (trans)-isomer trans-8-ethylstyrene 7,8-oxide |
Origin of Product |
United States |
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